Tak931;tak 931
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Simurosertib, also known as TAK-931, is a small molecule drug that functions as a selective and ATP-competitive inhibitor of cell division cycle 7 kinase. This compound has shown significant potential in the treatment of various types of cancer, particularly those with advanced solid tumors. Simurosertib was initially developed by Takeda Pharmaceutical Co., Ltd. and has been investigated in several clinical trials for its efficacy and safety .
準備方法
The synthesis of Simurosertib involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a thieno[3,2-d]pyrimidin-4(3H)-one core structure, followed by the introduction of a 3-methyl-1H-pyrazol-4-yl group and a 1-azabicyclo[2.2.2]oct-2-yl moiety. The reaction conditions often involve the use of various reagents and catalysts to achieve the desired transformations. Industrial production methods for Simurosertib are designed to optimize yield and purity, ensuring that the compound meets the necessary standards for clinical use .
化学反応の分析
Simurosertib undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Simurosertib can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
科学的研究の応用
Simurosertib has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying kinase inhibition and cell cycle regulation. In biology, Simurosertib is used to investigate the mechanisms of cell division and DNA replication. In medicine, it has shown promise as a therapeutic agent for treating various types of cancer, including pancreatic cancer, colorectal cancer, and esophageal carcinoma.
作用機序
Simurosertib exerts its effects by inhibiting cell division cycle 7 kinase, a serine/threonine kinase that plays a crucial role in DNA replication and cell cycle progression. By binding to the ATP-binding pocket of cell division cycle 7 kinase, Simurosertib prevents the phosphorylation of critical substrates, such as minichromosome maintenance proteins and CLASPIN, which are essential for the G1/S phase transition and initiation of DNA replication. This inhibition leads to replication stress and subsequent cell cycle arrest, ultimately resulting in the antiproliferative activity observed in cancer cells .
類似化合物との比較
Simurosertib is unique among cell division cycle 7 kinase inhibitors due to its high selectivity and potency. Similar compounds include LY3143921, a novel cell division cycle 7 kinase inhibitor that has also shown promise in preclinical and clinical studies. Simurosertib’s ability to induce replication stress and mitotic abnormalities sets it apart from other inhibitors. Other similar compounds include dequalinium chloride, which has been approved by the Food and Drug Administration for its antimicrobial properties, and other investigational cell division cycle 7 kinase inhibitors currently undergoing clinical trials .
特性
分子式 |
C17H19N5OS |
---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
2-(1-azabicyclo[2.2.2]octan-2-yl)-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23) |
InChIキー |
XGVXKJKTISMIOW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。